molecular formula C25H33N3O5S B2859839 N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 921998-35-8

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2859839
CAS No.: 921998-35-8
M. Wt: 487.62
InChI Key: NJFSSMGUKZJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This compound is a key research tool for investigating the role of NLRP3-driven inflammation in a wide range of disease models. Its mechanism of action involves direct binding to NLRP3, thereby preventing the assembly of the NLRP3 inflammasome complex and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 [https://www.nature.com/articles/s41467-022-32191-6]. Research indicates that this benzoxazepinone-based inhibitor effectively blocks NLRP3 activation in response to diverse stimuli, including ATP, nigericin, and crystalline particulates, without affecting the AIM2 or NLRC4 inflammasomes, demonstrating its high specificity [https://pubmed.ncbi.nlm.nih.gov/35879552]. Its primary research value lies in elucidating inflammatory pathways and evaluating the therapeutic potential of NLRP3 inhibition in conditions such as autoimmune diseases, gout, Alzheimer's disease, and other sterile inflammatory disorders. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-7-23(29)26-18-9-11-22(17(4)12-18)34(31,32)27-19-8-10-20-21(13-19)33-15-25(5,6)24(30)28(20)14-16(2)3/h8-13,16,27H,7,14-15H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFSSMGUKZJLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that belongs to the class of sulfamoyl derivatives. This compound exhibits potential biological activities due to its unique structural features, including a tetrahydrobenzo[b][1,4]oxazepin moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-cancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of the compound is C24H30N2O5C_{24}H_{30}N_{2}O_{5} with a molecular weight of approximately 426.5 g/mol. The structure includes a sulfonamide linkage and a tetrahydrobenzo[b][1,4]oxazepin core, which are crucial for its biological activity.

Property Value
Molecular FormulaC24H30N2O5
Molecular Weight426.5 g/mol
StructureTetrahydrobenzo[b][1,4]oxazepin with sulfamoyl and propionamide groups

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit limited antimicrobial properties. In a study evaluating several benzoxazepine derivatives, some compounds displayed significant activity against specific bacterial pathogens while others showed minimal effects. The antimicrobial efficacy appears to correlate with the structural variations within the benzoxazepine class .

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against selected solid tumor cell lines. For instance, one study reported that certain benzoxazepine derivatives significantly inhibited cancer cell proliferation and affected the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), depending on the cancer cell line used .

The following table summarizes findings from different studies regarding the anti-cancer activity of related compounds:

Compound Cell Line Tested IC50 (µM) Mechanism
Benzoxazepine Derivative AMCF-7 (Breast Cancer)15Induction of apoptosis
Benzoxazepine Derivative BA549 (Lung Cancer)20Inhibition of cell cycle progression
N-(4-(N-(5-isobutyl...))HeLa (Cervical Cancer)10Cytokine modulation

Anti-Inflammatory Activity

In addition to its anti-cancer properties, N-(4-(N-(5-isobutyl...)) has shown promise as an anti-inflammatory agent. The modulation of inflammatory cytokines such as IL-6 and TNF-α suggests that this compound may be beneficial in treating inflammatory diseases . The effects observed vary based on the specific cellular context and the presence of other signaling molecules.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazepine derivatives for their biological activities. The study highlighted that modifications in the chemical structure could lead to enhanced biological activity against various targets. For example:

  • Synthesis Methodology : Compounds were synthesized using standard organic chemistry techniques involving multi-step reactions.
  • Biological Testing : Each compound underwent rigorous testing for antimicrobial and anticancer activities using standardized assays.
  • Results : Some derivatives exhibited promising results with IC50 values indicating effective inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional and structural similarities with several classes of molecules:

  • Propanamide Derivatives : Propanil (N-(3,4-dichlorophenyl)propanamide) is a herbicide with a propionamide backbone . The target compound’s propionamide group may confer similar interactions with biological targets, though its benzooxazepine-sulfamoyl scaffold introduces steric and electronic differences.
  • Sulfonamide-Containing Compounds: Example 53 from (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a sulfonamide linker and aromatic pharmacophores.
  • Benzooxazepine Derivatives : The benzo[b][1,4]oxazepine core is rare but resembles lactam-containing bioactive molecules. For instance, rapamycin analogs (e.g., compounds 1 and 7 in ) utilize macrocyclic lactams for mTOR inhibition, though the target compound’s smaller oxazepine ring may limit conformational flexibility .

Spectroscopic and Crystallographic Comparisons

  • NMR Profiling : highlights how NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) distinguish structurally similar compounds. For the target molecule, key shifts would likely occur in the oxazepine ring protons (e.g., methyl and isobutyl groups) and the sulfamoyl bridge, aiding in regiochemical assignment .
  • Crystallographic Data: The use of SHELX and WinGX for small-molecule crystallography would resolve the compound’s stereochemistry, particularly the conformation of the oxazepine ring and sulfamoyl linkage. Comparisons with propanil (monoclinic P2₁/c space group) could reveal differences in packing efficiency due to the bulkier oxazepine moiety .

Bioactivity and Docking Studies

Enamine library docking enriches for compounds with favorable steric and electronic complementarity to targets like ROCK1 kinase . The target molecule’s sulfamoyl and propionamide groups may mimic ATP-binding motifs in kinases, though its large size might reduce solubility compared to smaller analogs like iprodione metabolites .

Data Table: Comparison with Key Analogues

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Benzo[b][1,4]oxazepine Sulfamoyl, propionamide, isobutyl ~550 (estimated) Kinase inhibition, herbicide
Propanil Dichlorophenyl Propionamide 218.06 Herbicide
Example 53 Pyrazolopyrimidine Sulfonamide, fluorophenyl 589.1 Kinase inhibition
Rapa analogs (compounds 1, 7) Macrolide lactam Lactam, triene ~900–1000 Immunosuppression

Research Findings and Implications

  • Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis with rigorous purification, likely involving Suzuki couplings (as in ) or sulfonylation reactions .
  • Lumping Strategy Relevance : ’s lumping approach groups compounds with similar reactivities. The target molecule’s benzooxazepine-sulfamoyl scaffold could be lumped with other sulfonamide-lactams for environmental or metabolic studies .

Q & A

Q. What are the recommended synthetic pathways for this compound, and what methodological considerations are critical for success?

The synthesis involves multi-step protocols, typically starting with constructing the tetrahydrobenzo[b][1,4]oxazepin core followed by sulfamoyl and propionamide group introductions. Key steps include:

  • Core formation : Cyclization reactions under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
  • Sulfamoylation : Reaction with sulfonyl chlorides, requiring controlled temperatures (0–5°C) to minimize side reactions .
  • Final coupling : Amide bond formation using coupling agents like HBTU in DMSO, with yields optimized via HPLC purification . Methodological emphasis: Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS .

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C) : Assign peaks to confirm the oxazepin core, sulfamoyl, and propionamide groups .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities .
  • HPLC : Achieve >95% purity by optimizing mobile phases (e.g., acetonitrile/water gradients) .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s sulfamoyl and oxazepin moieties suggest interactions with enzymes or receptors. Preliminary studies on analogs indicate:

  • Enzyme inhibition : Potential binding to proteases or kinases due to sulfonamide’s electrophilic nature .
  • Antimicrobial activity : Structural analogs show moderate activity against Gram-positive bacteria, likely via membrane disruption .
  • Receptor modulation : The oxazepin core may interact with GABAergic or serotonin receptors, though target validation is pending .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side-product formation?

  • Catalyst screening : Test bases (e.g., DBU) for improved deprotonation efficiency in coupling steps .
  • Solvent optimization : Replace DMSO with DMAc or DMF to enhance solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to accelerate reactions and reduce decomposition .
  • Machine learning : Apply computational models (e.g., ICReDD’s reaction path search) to predict optimal conditions .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions in bioassay results (e.g., variable IC₅₀ values) require:

  • Dose-response validation : Re-test activity across 3+ independent replicates .
  • Off-target profiling : Use proteome-wide assays (e.g., phage display) to identify non-specific binding .
  • Structural analogs : Compare activities of derivatives to isolate pharmacophoric groups responsible for efficacy .

Q. What computational strategies are effective for predicting this compound’s reactivity and stability?

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states for hydrolysis) using Gaussian or ORCA .
  • Molecular dynamics : Model solvation effects in aqueous vs. lipid environments to predict degradation .
  • QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. ethyl groups) with stability trends .

Q. How can reaction intermediates be isolated and analyzed to troubleshoot failed syntheses?

  • Quenching studies : Halt reactions at intervals (e.g., 30 min, 1 hr) and characterize intermediates via LC-MS .
  • Trapping agents : Add thiophiles (e.g., thiophenol) to stabilize reactive sulfonyl intermediates .
  • In-situ IR : Monitor carbonyl (1700–1750 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) peaks in real-time .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

  • Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
  • Light sensitivity : Store in amber vials under N₂ after assessing photodegradation via UV-Vis .
  • Buffered solutions : Test solubility and stability in PBS (pH 7.4) and simulate physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.